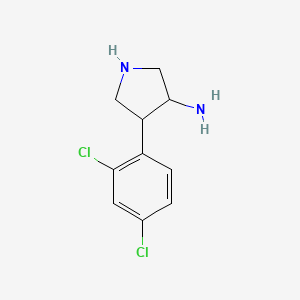

4-(2,4-Dichlorophenyl)pyrrolidin-3-amine

Description

4-(2,4-Dichlorophenyl)pyrrolidin-3-amine is a pyrrolidine-based secondary amine featuring a 2,4-dichlorophenyl substituent at the 4-position. This compound has garnered interest in medicinal chemistry due to its structural similarity to dipeptidyl peptidase IV (DPP4) inhibitors, a class of therapeutics targeting type 2 diabetes . The dichlorophenyl group contributes to electron-withdrawing effects, influencing both chemical reactivity and biological interactions.

Properties

Molecular Formula |

C10H12Cl2N2 |

|---|---|

Molecular Weight |

231.12 g/mol |

IUPAC Name |

4-(2,4-dichlorophenyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C10H12Cl2N2/c11-6-1-2-7(9(12)3-6)8-4-14-5-10(8)13/h1-3,8,10,14H,4-5,13H2 |

InChI Key |

ZTXOKKBXAKGOGK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)N)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)pyrrolidin-3-amine typically involves the reaction of 2,4-dichlorobenzaldehyde with pyrrolidine under reductive amination conditions. The process can be summarized as follows:

Starting Materials: 2,4-dichlorobenzaldehyde and pyrrolidine.

Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Procedure: The 2,4-dichlorobenzaldehyde is reacted with pyrrolidine in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere. The reducing agent is then added to facilitate the formation of the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-(2,4-Dichlorophenyl)pyrrolidin-3-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with specific receptors.

Industrial Applications: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Structural Analogues in DPP4 Inhibition

Key analogues and their pharmacological profiles are summarized below:

Key Observations :

- The dichlorophenyl pyrrolidine derivatives exhibit significantly lower DPP4 inhibition potency (Ki > 2800 nM) compared to Linagliptin (IC50 = 1 nM) or the cyano-pyrrolidine analogue (Ki = 34 nM). The absence of a cyano group, critical for forming hydrogen bonds in DPP4’s catalytic site, likely explains this reduced activity .

- Substitution at the pyrrolidine nitrogen (e.g., benzyl vs. phenyl) minimally impacts potency, suggesting the dichlorophenyl group is the primary pharmacophore .

Heterocyclic Analogues with Dichlorophenyl Moieties

| Compound Name | Core Structure | Molecular Formula | Key Features | CAS Number | Reference |

|---|---|---|---|---|---|

| 4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine | Pyrimidine-piperidine-pyrazole | C18H17Cl3N6 | Dichlorophenyl-pyrazole; higher molecular complexity | 1026764-48-6 | |

| 4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine | Pyrimidine-isoxazole | C13H8Cl2N4O | Isoxazole linker; dichlorophenyl group | 264256-44-2 | |

| (4-Chlorophenyl)(pyridin-3-yl)methylamine | Pyridine-chlorophenyl hybrid | C13H13ClN2 | Pyridine ring; methylamine substituent | 1156267-03-6 |

Key Observations :

- The pyrimidine-piperidine-pyrazole derivative (CAS 1026764-48-6) demonstrates increased structural complexity, likely enhancing target selectivity but complicating synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.